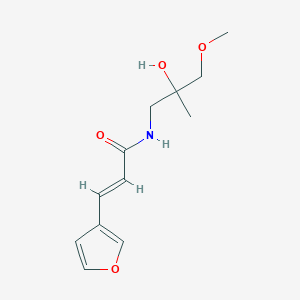
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as furamidine and has been used in various studies to investigate its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of furamidine involves the inhibition of the parasite's DNA synthesis by binding to the minor groove of the DNA. This binding leads to the formation of stable complexes that prevent DNA replication and ultimately lead to the death of the parasite.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in mammalian cells and has been used in various in vitro and in vivo studies. It has been shown to have a high affinity for the parasite's DNA and has been effective in reducing parasite load in animal models of African sleeping sickness.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using furamidine in lab experiments is its high specificity for the parasite's DNA, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for the use of furamidine in scientific research. One direction is the investigation of its potential use in the treatment of other parasitic infections, such as Leishmania and Plasmodium. Another direction is the investigation of its potential use as an antiviral agent against other viruses, such as the Zika virus. Additionally, the development of more efficient synthesis methods for furamidine could lead to its wider use in scientific research.
Méthodes De Synthèse
The synthesis of furamidine involves the reaction of furfural with isobutyraldehyde in the presence of a base to form the intermediate furfural diethyl acetal. This intermediate is then reacted with N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide to form furamidine. The overall yield of this reaction is approximately 50%.
Applications De Recherche Scientifique
Furamidine has been studied for its potential use as an antiparasitic agent, specifically for the treatment of Trypanosoma brucei, the causative agent of African sleeping sickness. It has also been investigated for its potential use as an antiviral agent, specifically against the Ebola virus.
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(15,9-16-2)8-13-11(14)4-3-10-5-6-17-7-10/h3-7,15H,8-9H2,1-2H3,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKBUZZPLYIPAE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

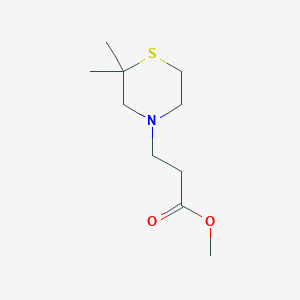
![(1S,5R)-6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2932480.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2932481.png)

![1-(adamantane-1-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2932485.png)
![2-(2-(azepan-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2932486.png)
![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932487.png)
![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2932488.png)
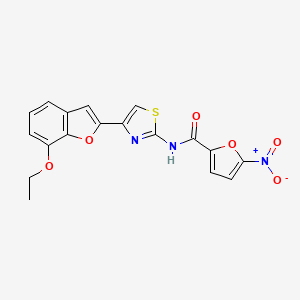
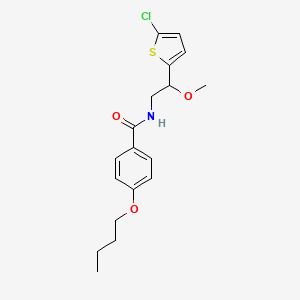
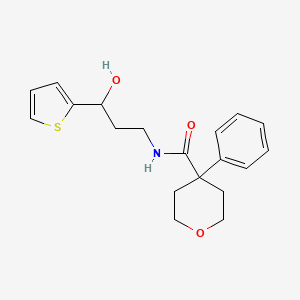

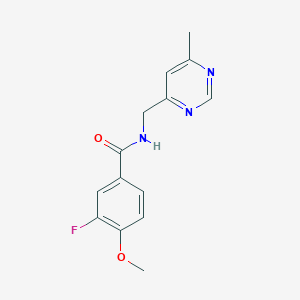
![(1R,5S)-N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2932499.png)